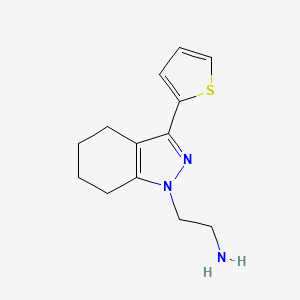

![molecular formula C12H14N2S2 B1479962 1-Éthyl-3-(thiophène-2-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098009-69-7](/img/structure/B1479962.png)

1-Éthyl-3-(thiophène-2-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole

Vue d'ensemble

Description

The compound “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” belongs to the class of pyrazoles, which are known for their noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Synthesis Analysis

A one-pot multicomponent protocol for the synthesis of bioactive pyrano [2,3- c ]pyrazoles was achieved by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes and malononitrile in the presence of in [BMIM]BF 4 as medium at 70–75°C for 110–120 min with good yields of 85–90 .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, a compound with a similar structure, “3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide”, has a monoclinic crystal structure with a = 10.2852(5) Å, b = 10.1649(5) Å, c = 14.7694(8) Å, β = 107.442(2)° .Chemical Reactions Analysis

Thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives have been synthesized through reactions with various carbon-centered electrophiles . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, unsubstituted pyrazole 1 is a colorless solid with a melting point in the range of 69–70 °C .Applications De Recherche Scientifique

Applications anti-inflammatoires

Les dérivés du thiophène ont été rapportés pour présenter des propriétés anti-inflammatoires significatives. La présence du cycle thiophène dans la structure du composé suggère une utilisation potentielle comme agent anti-inflammatoire. Cela pourrait être particulièrement utile dans le développement de nouveaux médicaments pour traiter les maladies inflammatoires chroniques telles que l’arthrite ou la maladie inflammatoire de l’intestin .

Activité anticancéreuse

Des composés contenant le cycle pyrazole ont été identifiés comme ayant des propriétés anticancéreuses. La combinaison du thiophène et du pyrazole dans ce composé pourrait conduire à la synthèse de nouveaux agents anticancéreux. La recherche pourrait explorer son efficacité contre diverses lignées cellulaires cancéreuses et son mécanisme d’action dans la perturbation de la prolifération des cellules cancéreuses .

Effets antimicrobiens et antifongiques

Le noyau thiophène a été associé à des activités antimicrobiennes et antifongiques. Cela suggère que le « 1-Éthyl-3-(thiophène-2-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole » pourrait être utilisé dans le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et de champignons, répondant ainsi à la préoccupation croissante de la résistance aux antibiotiques .

Inhibition des kinases

Les kinases sont des enzymes qui jouent un rôle crucial dans divers processus cellulaires. Les dérivés du thiophène se sont avérés inhiber l’activité des kinases, ce qui est une approche prometteuse pour le traitement de maladies telles que le cancer et les maladies auto-immunes. L’investigation de la capacité de ce composé à agir comme un inhibiteur de kinase pourrait ouvrir de nouvelles voies thérapeutiques .

Médicaments antipsychotiques et anxiolytiques

Les caractéristiques structurelles de ce composé suggèrent des applications potentielles dans les troubles neuropsychiatriques. Les dérivés du thiophène ont été utilisés dans le traitement des troubles du système nerveux central, ce qui indique que ce composé pourrait être exploré pour ses effets antipsychotiques et anxiolytiques .

Propriétés antioxydantes

Les antioxydants sont essentiels pour protéger l’organisme du stress oxydatif. Les dérivés du pyrazole ont été reconnus pour leurs capacités antioxydantes. La recherche sur le potentiel antioxydant de ce composé pourrait conduire à son application dans la prévention ou le traitement des maladies causées par les dommages oxydatifs .

Applications en science des matériaux

Au-delà de la chimie médicinale, la structure unique de ce composé peut offrir des applications en science des matériaux. Le thiophène est connu pour ses propriétés conductrices, ce qui en fait un candidat pour une utilisation dans les matériaux électroniques, tels que les semi-conducteurs organiques ou les cellules photovoltaïques .

Modulation du récepteur des œstrogènes

Certains dérivés du thiophène se sont avérés moduler les récepteurs des œstrogènes. Ce composé pourrait être étudié pour son utilisation potentielle dans les thérapies hormonales, telles que les traitements du cancer du sein ou de l’ostéoporose, en affectant l’activité des récepteurs des œstrogènes .

Mécanisme D'action

- The thiophene ring system may bind to active sites of enzymes, inhibiting their function. For instance, it could act as an enzyme inhibitor by disrupting key metabolic pathways. The compound might interact with cell surface receptors, altering signal transduction pathways. This could affect cellular responses such as proliferation, differentiation, or apoptosis. Thiophenes can intercalate with DNA, potentially affecting gene expression or replication.

Biochemical Pathways:

The affected pathways could include:

- Thiophenes have demonstrated anti-inflammatory properties . They may inhibit pro-inflammatory mediators or modulate immune responses. If the compound targets cell cycle-related proteins, it could impact cell division and growth. Thiophenes may scavenge free radicals, protecting cells from oxidative damage.

Orientations Futures

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The future research directions in this field could focus on advancing green chemistry practices and exploring the diverse structural significance and biological activities of pyrano [2,3- c ]pyrazoles .

Analyse Biochimique

Biochemical Properties

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole interacts with proteins involved in oxidative stress responses, potentially modulating the cellular redox state .

Cellular Effects

The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole influences cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For example, this compound can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the adverse effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole become significant .

Metabolic Pathways

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds. This interaction can affect the metabolic flux and levels of metabolites within the cell. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can influence the activity of cofactors involved in redox reactions, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is an important determinant of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Propriétés

IUPAC Name |

1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S2/c1-2-14-10-5-7-15-8-9(10)12(13-14)11-4-3-6-16-11/h3-4,6H,2,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUUORZBUZZIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CSCC2)C(=N1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)

![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479891.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479894.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479895.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479896.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479897.png)

![1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479898.png)

![6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479900.png)

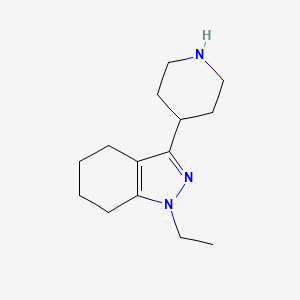

![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479902.png)